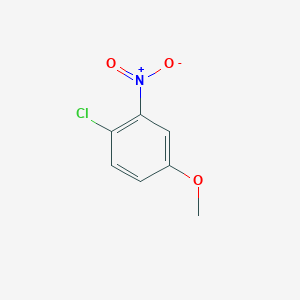

4-Chloro-3-nitroanisole

描述

准备方法

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitroanisole can be synthesized through a multi-step process starting from p-aminoanisole. The general steps include:

Amino Acetylation Protection: The amino group of p-aminoanisole is protected by acetylation.

Nitration: The protected compound undergoes nitration to introduce the nitro group at the 3-position.

Amino Deprotection: The acetyl group is removed to regenerate the amino group.

Chloro-Substitution: Finally, the amino group is substituted with a chlorine atom to yield this compound

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The process involves the use of polar solvents and controlled reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

4-Chloro-3-nitroanisole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amino group.

Oxidation: The methoxy group can be oxidized to a carboxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: 4-Chloro-3-aminoanisole.

Oxidation: 4-Chloro-3-nitrobenzoic acid.

科学研究应用

Synthesis of Pharmaceutical Compounds

4-Chloro-3-nitroanisole serves as a key intermediate in the synthesis of several pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects. For example, it is used to synthesize derivatives of 7-methanesulfonylamino-6-phenoxychromone, which have shown promise in medicinal chemistry .

Case Study: Anticancer Activity

Research has indicated that certain derivatives synthesized from this compound exhibit anticancer properties. A study demonstrated that these compounds could inhibit cancer cell proliferation in vitro, highlighting their potential as anticancer agents.

Agrochemical Applications

In the field of agrochemicals, this compound is utilized in the development of herbicides and pesticides. The compound's chemical structure allows it to interact effectively with biological systems, making it suitable for creating active ingredients that target specific pests or weeds.

Case Study: Herbicide Development

A notable application is its role in synthesizing herbicides that target broadleaf weeds while minimizing damage to cereal crops. Field trials have shown that formulations containing derivatives of this compound can significantly reduce weed populations without adversely affecting crop yields.

Material Science Applications

This compound is also employed in the production of specialty materials, including polymers and coatings. Its chemical properties contribute to the formulation of materials with enhanced performance characteristics.

The synthesis and application of this compound raise important environmental considerations. The production methods have been optimized to reduce waste and minimize environmental impact, addressing concerns related to hazardous byproducts and wastewater treatment .

Case Study: Sustainable Synthesis

Recent advancements in synthetic methodologies have led to more environmentally friendly processes for producing this compound. These methods not only improve yield but also reduce the ecological footprint associated with its manufacture .

Regulatory Status and Safety

The International Agency for Research on Cancer has evaluated various chemicals, including those related to this compound, for their carcinogenic potential. It is essential for researchers and manufacturers to adhere to safety guidelines when handling this compound due to its potential health risks .

作用机制

The mechanism of action of 4-Chloro-3-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules .

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-Chloro-4-methoxy-2-nitrobenzene

- CAS No.: 10298-80-3

- Molecular Formula: C₇H₆ClNO₃

- Molecular Weight : 187.58 g/mol

- Physical Properties : Yellow crystalline solid; melting point (MP) 98°C; soluble in alcohols .

Synthesis: Produced via a four-step route starting from 4-acetaminophenol, involving methylation, nitration, hydrolysis, and chlorination. This method achieves high yields (~25% overall) and operational simplicity . Alternative pathways, such as SNAr reactions with diethyl malonate, yield poorly (~24%) .

Comparison with Structural Analogues

Positional Isomers

2-Nitro-4-chloroanisole (CAS 89-21-4)

- Structure : Nitro group at position 2, chlorine at position 3.

- Synthesis: Produced from 2,5-dichloronitrobenzene and methanol .

- Reactivity : Lower catalytic efficiency in cross-coupling (53% yield vs. 90% for 4-chloro-3-nitroanisole) due to meta-nitro steric hindrance .

3-Chloro-4-nitroanisole (CAS 28987-59-9)

- Structure : Chlorine at position 3, nitro at position 4.

- Properties : Similar molecular weight (187.58 g/mol) but distinct reactivity due to substituent arrangement .

Halogen-Substituted Analogues

4-Bromo-3-nitroanisole (CAS 5344-78-5)

- Molecular Formula: C₇H₆BrNO₃

- Molecular Weight : 232.03 g/mol .

- Impact of Halogen Swap : Bromine’s larger atomic radius increases molecular weight and alters solubility and reactivity compared to chlorine.

Functional Group Variants

4-Methyl-3-nitroanisole (CAS 17484-36-5)

- Structure : Methyl group replaces chlorine at position 4.

- Properties : Liquid at room temperature (MP 17°C); milder hazards (H302, H319) .

- Applications : Intermediate in organic synthesis .

4-Aminoanisole (CAS 104-94-9)

- Structure: Amino group replaces nitro and chlorine.

- Properties : Solid (MP 57–60°C); used in dyes (e.g., Acid Blue 296) and pharmaceuticals (e.g., paclitaxel) .

Comparative Data Table

Key Findings and Implications

- Substituent Positioning : The ortho-nitro group in this compound enhances reactivity in cross-coupling reactions compared to meta-nitro isomers .

- Halogen Effects : Bromine substitution increases molecular weight but may reduce solubility; chlorine balances reactivity and cost-effectiveness.

- Safety Profiles: Methyl and amino derivatives exhibit lower toxicity, making them preferable for certain applications .

生物活性

4-Chloro-3-nitroanisole (C₇H₆ClN₃O₂) is an aromatic nitro compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides an overview of its biological activity, including antimicrobial properties, degradation pathways, and metabolic studies.

Chemical Structure and Properties

This compound is characterized by a nitro group (-NO₂) and a chloro group (-Cl) attached to an anisole structure (methoxybenzene). Its molecular formula is C₇H₆ClN₃O₂, with a molecular weight of approximately 187.59 g/mol. The presence of the nitro group significantly influences its reactivity and biological interactions.

1. Antimicrobial Properties

Nitro compounds, including this compound, are known for their antimicrobial activities. Research indicates that nitro-containing compounds can act as effective agents against various pathogens due to their ability to generate reactive intermediates upon reduction. These intermediates can bind to DNA, leading to cellular damage and death of microbial cells .

A study highlighted that derivatives of nitro compounds exhibit significant activity against common bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, certain nitro derivatives demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens, showcasing their potential as lead compounds for antibiotic development .

2. Biodegradation Studies

This compound has been identified as a substrate for microbial degradation. A notable study involving Pseudomonas sp. JHN demonstrated that this bacterium could utilize 4-chloro-3-nitrophenol (a metabolite of this compound) as a sole carbon and energy source. The degradation pathway involved the release of chloride and nitrite ions and the formation of 4-chlororesorcinol as a major metabolite .

The enzymatic activity associated with this degradation was characterized by the presence of 4C3NP-monooxygenase, which catalyzed the conversion of 4-chloro-3-nitrophenol into 4-chlororesorcinol . This indicates potential applications in bioremediation strategies for environments contaminated with nitroaromatic compounds.

Case Study 1: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of various nitro derivatives, including this compound. The results indicated that modifications in the nitro group position significantly affected antibacterial potency. Compounds with halogen substitutions showed enhanced lipophilicity and membrane interaction, which were correlated with improved antimicrobial activity .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 20 | Staphylococcus aureus |

| Nitro derivative X | 15 | Pseudomonas aeruginosa |

Case Study 2: Biodegradation Pathway Elucidation

In a controlled microcosm experiment, soil samples were spiked with 4-chloro-3-nitrophenol to assess the biodegradation capabilities of Pseudomonas sp. JHN. The study monitored the degradation rates over time, revealing complete mineralization within two weeks under optimal conditions. The findings underscored the potential for using this bacterial strain in bioremediation efforts for nitroaromatic pollutants .

Research Findings Summary

The biological activity of this compound encompasses various aspects:

- Antimicrobial Activity : Demonstrated significant efficacy against multiple bacterial strains.

- Biodegradation : Effective degradation by specific bacterial strains highlights its potential application in environmental remediation.

- Metabolic Pathways : Identification of key metabolites provides insights into its environmental fate and transformation processes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-3-nitroanisole, and what factors influence the choice of starting materials?

- Methodological Answer : The synthesis typically involves nitration and chlorination steps. A high-yield route starts with 4-acetaminophenol, proceeding through methylation, nitration, hydrolysis, and chlorination (total yield ~65%) . Alternative routes use 2,5-dichloronitrobenzene or p-chloroaniline as precursors, with methanol facilitating ether formation . Key factors include regioselectivity control (e.g., avoiding para-substitution byproducts) and solvent selection (e.g., ethanol for intermediates). Reaction temperature (e.g., 0–5°C for nitration) and stoichiometric ratios of HNO₃/H₂SO₄ are critical for minimizing side products .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm for nitro and chloro groups) .

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~740 cm⁻¹ (C-Cl) validate functional groups .

- GC-MS/HPLC : Quantify purity (>98%) and detect trace impurities (e.g., residual chlorinated intermediates) .

- Melting Point Analysis : Compare observed MP (e.g., 98°C) with literature values to assess consistency .

Q. What are the key safety precautions when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers away from oxidizers and heat sources.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Basis sets like 6-31G* model charge distribution, aiding in understanding substituent effects on aromatic rings. Exact-exchange terms improve accuracy for nitro group polarization (~2.4 kcal/mol error in thermochemical data) . Solvent effects (e.g., ethanol) can be incorporated via continuum models (e.g., PCM) .

Q. How do reaction conditions such as temperature and catalyst choice affect regioselectivity in the nitration and chlorination steps?

- Methodological Answer :

- Nitration : Low temperatures (0–5°C) favor meta-substitution by stabilizing the nitronium ion intermediate. Sulfuric acid concentration (>90%) enhances electrophilic attack at the 3-position .

- Chlorination : FeCl₃ or AlCl₃ catalysts direct chloro groups to the 4-position via σ-complex stabilization. Competitive pathways (e.g., para-chlorination) are suppressed by steric hindrance from the methoxy group . Kinetic vs. thermodynamic control can be assessed using Arrhenius plots or in situ IR monitoring.

Q. What analytical strategies can resolve discrepancies in reported physical properties (e.g., melting points) of this compound derivatives?

- Methodological Answer :

- Purity Analysis : Use HPLC to detect impurities (e.g., 2-nitro regioisomers) that depress melting points .

- Polymorphism Screening : Perform DSC to identify crystalline forms (e.g., metastable vs. stable phases).

- Cross-Validation : Compare with structurally similar compounds (e.g., 4-Chloro-2-nitroanisole, MP 98°C ) to assess consistency.

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound, and how can they be minimized?

- Methodological Answer : Byproducts like 2-chloro-4-nitroanisole arise from incomplete regiocontrol during nitration. Mechanistic studies (e.g., isotopic labeling or computational transition-state analysis) reveal that steric effects from the methoxy group dominate over electronic effects . Minimization strategies include:

属性

IUPAC Name |

1-chloro-4-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISHUMDTGXICEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145600 | |

| Record name | Anisole, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10298-80-3 | |

| Record name | 1-Chloro-4-methoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisole, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010298803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisole, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。